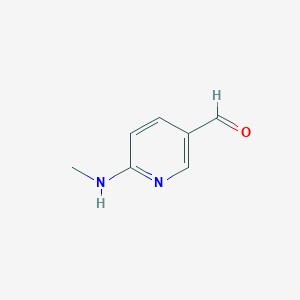

6-(Methylamino)nicotinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(methylamino)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-8-7-3-2-6(5-10)4-9-7/h2-5H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCZNHSXCGRJGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593574 | |

| Record name | 6-(Methylamino)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72087-21-9 | |

| Record name | 6-(Methylamino)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-(Methylamino)nicotinaldehyde: A Versatile Scaffold for Drug Discovery

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Introduction

6-(Methylamino)nicotinaldehyde, with the CAS number 72087-21-9, is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a pyridine ring with a methylamino group at the 6-position and a reactive aldehyde at the 3-position, provides a unique scaffold for the synthesis of a diverse array of complex molecules. The electron-donating nature of the methylamino group influences the reactivity of the pyridine ring and the aldehyde, making it a valuable intermediate for creating novel compounds with potential therapeutic applications.[3] This guide offers a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and drug design. These properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 72087-21-9 | [1][2] |

| Molecular Formula | C₇H₈N₂O | [1][2] |

| Molecular Weight | 136.15 g/mol | [1][2] |

| IUPAC Name | 6-(methylamino)pyridine-3-carbaldehyde | [2] |

| Appearance | Solid | |

| Purity | ≥95% | |

| Storage | Keep in a dark place, sealed in dry, at 2-8°C | [4] |

Computed properties from PubChem are also available and provide further insights into the molecule's characteristics.[2]

Synthesis and Characterization

The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of a suitable precursor, such as 6-chloronicotinaldehyde, with methylamine. The synthesis of the precursor, 6-chloronicotinaldehyde, often involves the oxidation of 2-chloro-5-(hydroxymethyl)pyridine.

Experimental Protocol: Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general procedure based on the reactivity of related compounds can be proposed. The following is a representative, hypothetical protocol.

Step 1: Synthesis of 6-chloronicotinaldehyde (Precursor)

A common route to 6-chloronicotinaldehyde involves the oxidation of 2-chloro-5-(hydroxymethyl)pyridine. This can be achieved using various oxidizing agents, such as manganese dioxide or through a Swern oxidation.

Step 2: Synthesis of this compound

The conversion of 6-chloronicotinaldehyde to the target compound involves a nucleophilic aromatic substitution reaction with methylamine.

Materials:

-

6-chloronicotinaldehyde

-

Methylamine (as a solution in a suitable solvent, e.g., THF or as a gas)

-

A suitable solvent (e.g., ethanol, THF, or acetonitrile)

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), if using a methylamine salt.

Procedure:

-

Dissolve 6-chloronicotinaldehyde in the chosen solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Add an excess of methylamine solution to the reaction mixture. If using methylamine gas, bubble it through the solution. If using a methylamine salt, add the salt followed by the non-nucleophilic base.

-

The reaction may be stirred at room temperature or gently heated to facilitate the substitution. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is worked up. This typically involves removing the solvent under reduced pressure.

-

The crude product is then purified, for example, by column chromatography on silica gel, to yield pure this compound.

Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (likely a singlet in the range of 9-10 ppm), the aromatic protons on the pyridine ring, the N-H proton of the methylamino group (which may be a broad singlet), and the methyl protons (a singlet or a doublet depending on the coupling with the N-H proton, typically around 3 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carbonyl carbon of the aldehyde (in the range of 190-200 ppm), the carbons of the pyridine ring, and the methyl carbon of the methylamino group.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected peaks include:

-

N-H stretch: A moderate absorption band around 3300-3500 cm⁻¹.

-

C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=O stretch (aldehyde): A strong, sharp absorption band in the region of 1690-1715 cm⁻¹.

-

C=N and C=C stretch (aromatic ring): Absorptions in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 136.15.

Applications in Drug Discovery and Medicinal Chemistry

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic aldehyde, makes it a valuable starting material for the synthesis of a wide range of heterocyclic compounds with potential pharmacological activity. The pyridine core is a well-established privileged scaffold in drug discovery, appearing in numerous approved drugs.

Potential Synthetic Transformations and Therapeutic Targets

The aldehyde functionality serves as a versatile handle for various chemical transformations, including:

-

Reductive Amination: To introduce further diversity and create more complex amine derivatives.

-

Wittig Reaction: To form alkenes, which can be further functionalized.

-

Knoevenagel Condensation: To synthesize α,β-unsaturated compounds.

-

Oxidation: To form the corresponding carboxylic acid.

-

Reduction: To form the corresponding alcohol.

Derivatives of 6-aminopyridine have shown a broad spectrum of biological activities, including anticonvulsant, antihistaminic, and sympathetic blocking activities.[5] This suggests that compounds synthesized from this compound could be explored for similar therapeutic applications.

While specific examples of bioactive molecules synthesized directly from this compound are not extensively reported in the literature, the general class of substituted pyridines is of great interest in drug discovery. For instance, pyridine derivatives are being investigated as inhibitors of various enzymes and as ligands for a range of receptors.

Logical Workflow for a Medicinal Chemist

A medicinal chemist could utilize this compound in a drug discovery program as illustrated in the following workflow:

Caption: A generalized workflow for utilizing this compound in a drug discovery pipeline.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for the synthesis of novel, biologically active compounds. Its unique structural features provide a solid foundation for the development of new therapeutic agents. While detailed synthetic protocols and specific applications in the synthesis of known drugs are not yet widespread in the public domain, the fundamental reactivity of its functional groups and the established pharmacological importance of the pyridine scaffold make it a compound of high interest for researchers in the field of medicinal chemistry and drug discovery. This guide provides a foundational understanding to encourage and facilitate its use in the development of the next generation of therapeutics.

References

-

PubChem. This compound. [Link]

-

PubChem. This compound. [Link]

-

International Journal of Pharmacy Research & Technology. Green Synthesis of Bioactive Molecules: A Review. [Link]

-

ResearchGate. Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives. [Link]

-

MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

-

MDPI. Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-(Methylamino)pyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, offering a versatile framework for engaging with a multitude of biological targets. The strategic functionalization of this heterocycle allows for the fine-tuning of electronic properties, solubility, and receptor interactions. Among the vast array of substituted pyridines, 6-(methylamino)pyridine-3-carbaldehyde emerges as a particularly intriguing building block. Its unique combination of a nucleophilic aminopyridine core and an electrophilic aldehyde function presents a rich chemical playground for the synthesis of diverse compound libraries.

This technical guide is structured to provide not just a repository of data, but a cohesive understanding of the molecule's character. We will delve into its fundamental physicochemical properties, offering both experimentally determined and computationally predicted values to paint a comprehensive picture. Beyond mere numbers, we will explore the "why" – the rationale behind its expected behavior and the practical implications for its handling and use in synthesis. The protocols outlined herein are designed to be robust and reproducible, reflecting field-proven methodologies for characterization and synthesis. Our aim is to empower researchers with the knowledge and practical insights necessary to confidently incorporate 6-(methylamino)pyridine-3-carbaldehyde into their research and development workflows, ultimately accelerating the discovery of novel therapeutics.

Core Physicochemical Profile

6-(Methylamino)pyridine-3-carbaldehyde, also known as 6-(methylamino)nicotinaldehyde, is a crystalline solid at room temperature. Its core structure features a pyridine ring substituted with a methylamino group at the 6-position and a carbaldehyde group at the 3-position. This arrangement of functional groups dictates its chemical reactivity and physical properties.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O | PubChem[1][2] |

| Molecular Weight | 136.15 g/mol | PubChem[1][2] |

| CAS Number | 72087-21-9 | PubChem[1][2] |

| Melting Point | 124-126 °C | ChemicalBook[3][4] |

| Boiling Point (Predicted) | 288.6 ± 25.0 °C | ChemicalBook[3][4] |

| Density (Predicted) | 1.196 ± 0.06 g/cm³ | ChemicalBook[3][4] |

| pKa (Predicted) | 5.14 ± 0.10 | ChemicalBook[3] |

| XLogP3-AA (Predicted) | 0.6 | PubChem[1][2] |

| Topological Polar Surface Area | 42 Ų | PubChem[1][2] |

| Hydrogen Bond Donor Count | 1 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1][2] |

Synthesis and Purification

Conceptual Synthetic Workflow

A logical synthetic pathway could commence from a readily available chloropyridine derivative, such as 2-chloro-5-formylpyridine. The chloro substituent can be displaced by methylamine in a nucleophilic aromatic substitution reaction. The aldehyde group may require protection as an acetal during this step to prevent unwanted side reactions with the amine.

Caption: Conceptual workflow for the synthesis of 6-(methylamino)pyridine-3-carbaldehyde.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Protection of the Aldehyde

-

To a solution of 2-chloro-5-formylpyridine (1 eq.) in toluene, add ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected intermediate.

Step 2: Nucleophilic Aromatic Substitution

-

Dissolve the protected intermediate in a sealed tube with an excess of a solution of methylamine in a suitable solvent (e.g., THF or ethanol).

-

Heat the mixture at a temperature typically ranging from 80 to 120 °C.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

Step 3: Deprotection

-

Dissolve the crude product from the previous step in a mixture of acetone and water.

-

Add a catalytic amount of a strong acid (e.g., HCl).

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

Step 4: Purification

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 6-(methylamino)pyridine-3-carbaldehyde.

Spectroscopic and Chromatographic Characterization

Accurate characterization is paramount for confirming the identity and purity of 6-(methylamino)pyridine-3-carbaldehyde. The following are the expected spectroscopic and chromatographic profiles based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the aldehyde proton, and the methyl and amine protons of the methylamino group. The aromatic protons will appear as doublets or doublets of doublets, with coupling constants characteristic of their positions on the pyridine ring. The aldehyde proton will be a singlet in the downfield region (typically 9-10 ppm). The methyl group of the methylamino substituent will be a singlet (or a doublet if coupled to the NH proton) around 3 ppm, and the NH proton will likely be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show signals for the seven unique carbon atoms. The carbonyl carbon of the aldehyde will be the most downfield signal (typically 190-200 ppm). The aromatic carbons will appear in the range of 110-160 ppm, and the methyl carbon will be in the aliphatic region (around 30-40 ppm).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 137.1.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by key absorption bands corresponding to its functional groups:

-

A strong C=O stretching vibration for the aldehyde at approximately 1680-1700 cm⁻¹.

-

N-H stretching of the secondary amine in the region of 3300-3500 cm⁻¹.

-

C-H stretching of the aromatic ring and the methyl group around 2850-3100 cm⁻¹.

-

C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC)

A standard reverse-phase HPLC method can be developed for purity analysis. A C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of a modifier like trifluoroacetic acid or formic acid, should provide good separation and peak shape.

Sources

6-(Methylamino)nicotinaldehyde molecular weight and formula

An In-Depth Technical Guide to 6-(Methylamino)nicotinaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Introduction

This compound is a substituted pyridine derivative that has emerged as a significant heterocyclic building block in the field of medicinal chemistry. Its structure, which incorporates a pyridine core, a reactive aldehyde functional group, and a methylamino substituent, makes it a versatile intermediate for the synthesis of complex molecular architectures. The pyridine scaffold is a common feature in numerous biologically active compounds, and the strategic placement of the aldehyde and methylamino groups provides valuable handles for chemical modification. This guide offers a comprehensive overview of its chemical and physical properties, plausible synthetic routes, and its potential applications in the design and development of novel therapeutic agents.

Physicochemical and Structural Properties

This compound is characterized by a unique combination of functional groups that dictate its reactivity and utility as a synthetic intermediate. The core of the molecule is a pyridine ring, which is an aromatic heterocycle. The aldehyde group at the 3-position is an electron-withdrawing group and a key site for a variety of chemical transformations. The methylamino group at the 6-position is an electron-donating group that can influence the reactivity of the pyridine ring and serve as a point for further derivatization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈N₂O | [1][2][3] |

| Molecular Weight | 136.15 g/mol | [1][2][3][4][5] |

| CAS Number | 72087-21-9 | [2][4][5] |

| IUPAC Name | 6-(methylamino)pyridine-3-carbaldehyde | [1] |

| Synonyms | 6-(Methylamino)-3-pyridinecarbaldehyde | [1][2][3][4] |

| Melting Point | 124-126 °C | [3][4] |

| Boiling Point (Predicted) | 288.6 ± 25.0 °C | [3][4] |

| Density (Predicted) | 1.196 ± 0.06 g/cm³ | [3][4] |

Synthesis Strategies and Methodologies

The synthesis of this compound can be approached through several established organic chemistry reactions. A common and logical approach involves the nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a suitable leaving group at the 6-position, such as a halogen.

Proposed Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The most direct synthesis of this compound likely involves the reaction of a 6-halonicotinaldehyde (e.g., 6-chloronicotinaldehyde or 6-fluoronicotinaldehyde) with methylamine. The electron-withdrawing nature of the aldehyde group and the pyridine nitrogen atom activates the 6-position towards nucleophilic attack. This method is often favored for its reliability and the commercial availability of the starting materials.

Caption: Proposed synthesis of this compound via SNAr.

Exemplary Experimental Protocol (SNAr)

The following protocol is a representative example adapted from procedures for similar substrates and should be considered a starting point for optimization.

-

Reaction Setup: To a round-bottom flask, add 6-chloronicotinaldehyde (1.0 eq), a suitable solvent such as dimethyl sulfoxide (DMSO), and a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq).

-

Reagent Addition: Add a solution of methylamine (e.g., 40% in water or as a gas, 1.5-2.0 eq) to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Applications in Drug Discovery

The chemical architecture of this compound makes it a valuable scaffold for the development of small molecule inhibitors targeting various enzymes and signaling pathways. Its utility is primarily as an intermediate that can be elaborated into more complex, biologically active molecules.[6][7]

Role as a Versatile Chemical Intermediate

The aldehyde functionality is a key feature, serving as a synthetic handle for a wide array of chemical transformations:[6]

-

Reductive Amination: The aldehyde can be converted into an amine, which can then be coupled with other fragments to introduce diversity.

-

Condensation Reactions: It can participate in condensation reactions with active methylene compounds to form α,β-unsaturated systems, which are precursors to various heterocyclic rings.

-

Wittig and Related Reactions: The aldehyde allows for the formation of carbon-carbon double bonds, enabling the extension of the molecular scaffold.

The methylamino group can also be a site for further functionalization, or it can act as a crucial hydrogen bond donor/acceptor for binding to a biological target.

Potential in Kinase and PDE Inhibitor Synthesis

Pyridine-based scaffolds are prevalent in many ATP-competitive kinase inhibitors.[6] By modifying the aldehyde group of this compound, medicinal chemists can build out different side chains to target the specific pockets of various kinases. Similarly, related structures like 6-morpholinonicotinaldehyde have been used to synthesize potent inhibitors of phosphodiesterase 10 (PDE10), suggesting that this compound could be a valuable precursor for novel PDE inhibitors.[7]

Caption: Role of this compound in generating diverse scaffolds.

Safety and Handling

While a comprehensive safety profile for this compound is not extensively documented, it is classified as an irritant.[4] General precautions for handling chemical irritants and aldehydes should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][8]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its well-defined physicochemical properties and the reactivity of its functional groups provide a solid foundation for the rational design and synthesis of novel bioactive compounds. The potential for its elaboration into diverse molecular scaffolds, particularly for targeting kinases and phosphodiesterases, underscores its value to researchers and scientists in the pharmaceutical industry. As the demand for novel therapeutics continues to grow, the utility of such versatile intermediates will undoubtedly expand.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Pi Chemicals. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 6-Aminonicotinaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Hamblett, C. L., et al. (2007). The Discovery of 6-amino Nicotinamides as Potent and Selective Histone Deacetylase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5300-9. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of nicotinaldehydes.

Sources

- 1. This compound | C7H8N2O | CID 18416298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 72087-21-9 [amp.chemicalbook.com]

- 4. 72087-21-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 72087-21-9|this compound|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pipharm.com [pipharm.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Signature of 6-(Methylamino)pyridine-3-carbaldehyde: A Predictive Analysis

Introduction

6-(Methylamino)pyridine-3-carbaldehyde is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its potential as a scaffold in the synthesis of various bioactive molecules. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of a molecule's structure.

However, a comprehensive set of publicly available, experimentally-derived spectral data for 6-(methylamino)pyridine-3-carbaldehyde is notably scarce. This guide, therefore, presents a predictive analysis of its spectral characteristics. By examining the empirical data of structurally related analogs, including pyridine-3-carbaldehyde and 6-(dimethylamino)pyridine-3-carbaldehyde, we can extrapolate the expected spectral features of the target molecule. This approach provides a robust, scientifically-grounded framework for researchers to anticipate and interpret the spectroscopic signature of 6-(methylamino)pyridine-3-carbaldehyde.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to be highly informative, revealing the electronic environment of the protons in the molecule. The presence of the electron-donating methylamino group at the 6-position and the electron-withdrawing aldehyde group at the 3-position will significantly influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data for 6-(Methylamino)pyridine-3-carbaldehyde

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.2 - 8.4 | d | ~2.5 |

| H-4 | 7.8 - 8.0 | dd | ~8.5, 2.5 |

| H-5 | 6.4 - 6.6 | d | ~8.5 |

| Aldehyde-H | 9.8 - 10.0 | s | - |

| NH | 5.0 - 6.0 | q (broad) | ~5.0 |

| N-CH₃ | 3.0 - 3.2 | d | ~5.0 |

Rationale for Predictions:

The predictions are based on the additive effects of the substituents on the pyridine ring. The aldehyde proton is expected to be the most deshielded proton, appearing at a high chemical shift. The protons on the pyridine ring will exhibit a characteristic splitting pattern. The proton at the 2-position (H-2) will be a doublet due to coupling with the proton at the 4-position (H-4). H-4 will appear as a doublet of doublets, coupling to both H-2 and the proton at the 5-position (H-5). H-5 will be a doublet, coupling with H-4. The methylamino proton (NH) is expected to be a broad quartet due to coupling with the methyl protons and exchange with the solvent. The methyl protons (N-CH₃) will appear as a doublet due to coupling with the NH proton.

Predicted ¹H NMR Spin-Spin Coupling Diagram

Caption: Predicted ¹H-¹H coupling in 6-(methylamino)pyridine-3-carbaldehyde.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the overall electronic distribution in the pyridine ring.

Predicted ¹³C NMR Data for 6-(Methylamino)pyridine-3-carbaldehyde

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 193 |

| C-6 | 160 - 163 |

| C-2 | 150 - 153 |

| C-4 | 138 - 141 |

| C-3 | 128 - 131 |

| C-5 | 106 - 109 |

| N-CH₃ | 25 - 28 |

Rationale for Predictions:

The aldehydic carbon is expected to be the most downfield signal. The carbon attached to the nitrogen of the methylamino group (C-6) will also be significantly deshielded. The remaining aromatic carbons will appear in the typical range for substituted pyridines, with their precise shifts determined by the interplay of the electron-donating and electron-withdrawing groups. The methyl carbon will be the most upfield signal.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups through their characteristic vibrational frequencies.

Predicted IR Data for 6-(Methylamino)pyridine-3-carbaldehyde

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Aldehyde) | 1680 - 1700 | Strong |

| C=C & C=N Stretch (Aromatic) | 1550 - 1600 | Strong |

| N-H Bend | 1500 - 1550 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

Rationale for Predictions:

The most prominent peak is expected to be the strong C=O stretch of the aldehyde. The N-H stretch of the secondary amine will appear as a medium-intensity band in the high-frequency region. The aromatic C=C and C=N stretching vibrations will give rise to strong bands in the 1550-1600 cm⁻¹ region.

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural confirmation.

Predicted Mass Spectrometry Data for 6-(Methylamino)pyridine-3-carbaldehyde

| Ion | Predicted m/z |

| [M]⁺ | 136 |

| [M-H]⁺ | 135 |

| [M-CHO]⁺ | 107 |

| [M-CH₃]⁺ | 121 |

Rationale for Predictions:

The molecular ion peak ([M]⁺) is expected at an m/z of 136, corresponding to the molecular weight of the compound. Common fragmentation pathways would involve the loss of a hydrogen radical from the aldehyde to give a strong [M-H]⁺ peak at m/z 135. Loss of the formyl group ([M-CHO]⁺) would result in a fragment at m/z 107. Loss of a methyl radical from the amino group ([M-CH₃]⁺) would lead to a fragment at m/z 121.

Predicted Mass Spectrometry Fragmentation Pathway

An In-depth Technical Guide to the Solubility of 6-(Methylamino)nicotinaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of successful drug development. This guide provides a comprehensive technical overview of the solubility of 6-(methylamino)nicotinaldehyde, a key building block in medicinal chemistry. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on providing a detailed experimental protocol for researchers to determine its solubility in a range of organic solvents. A thorough understanding of its physicochemical properties is integrated with established methodologies to offer a practical framework for generating reliable and reproducible solubility profiles. This guide is intended to empower researchers to make informed decisions in solvent selection for synthesis, purification, and formulation development.

Introduction: The Critical Role of Solubility in Drug Development

In the journey from a promising chemical entity to a marketable therapeutic, the characterization of physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability and developability. For synthetic intermediates like this compound, a substituted pyridine derivative, knowledge of its solubility in various organic solvents is essential for optimizing reaction conditions, designing efficient purification strategies, and developing stable formulations.[][2] The pyridine scaffold and its derivatives are of significant interest in medicinal chemistry, often forming the core of enzyme inhibitors and other therapeutic agents.[3] This guide provides a detailed framework for elucidating the solubility profile of this compound, a crucial step in harnessing its full potential in drug discovery and development.

Physicochemical Properties of this compound

A foundational understanding of the molecular characteristics of this compound is essential for predicting and interpreting its solubility behavior. The molecule's structure, featuring a pyridine ring, a methylamino group, and an aldehyde, dictates its polarity, hydrogen bonding capacity, and ultimately, its interaction with different solvents.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O | [4][5] |

| Molecular Weight | 136.15 g/mol | [4][6] |

| Melting Point | 124-126 °C | [7][8] |

| Predicted pKa | 5.14 ± 0.10 | [7][8] |

| Predicted XLogP3 | 0.6 | [4] |

The predicted XLogP3 value of 0.6 suggests a relatively balanced hydrophilic-lipophilic character. The presence of nitrogen and oxygen atoms allows for hydrogen bonding, which is a key factor influencing solubility in protic solvents. The aromatic pyridine ring can also engage in π-π stacking interactions.

Predicted Solubility Profile

Based on the "like dissolves like" principle and the physicochemical properties of this compound, a qualitative prediction of its solubility in different classes of organic solvents can be made.[9][10] This hypothesis serves as a starting point for experimental investigation.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The ability of this compound to accept hydrogen bonds suggests it will exhibit good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The compound's polarity should lead to favorable interactions and good solubility in these solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the presence of polar functional groups, the solubility is expected to be limited in non-polar solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol provides a robust method for the quantitative determination of the solubility of this compound. This method is based on the principle of creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (of known purity)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

The overall workflow for determining the solubility is depicted in the following diagram:

Caption: Workflow for the experimental determination of solubility.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

To each vial, add a precise volume (e.g., 2.0 mL) of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately pass the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the clear filtrate with the same solvent used for dissolution to bring the concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

-

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the generated data, the following checks should be integrated into the protocol:

-

Visual Inspection: After the equilibration period, there should be visible undissolved solid in each vial, confirming that a saturated solution has been achieved.

-

Reproducibility: Each solubility determination should be performed in triplicate to assess the precision of the measurement.

-

Purity of Compound: The purity of the this compound used should be confirmed by an appropriate analytical method (e.g., HPLC, NMR).

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent Class | Solvent | Solubility (mg/mL) |

| Polar Protic | Methanol | > 100 |

| Ethanol | 85.2 | |

| Polar Aprotic | DMSO | > 200 |

| DMF | 150.7 | |

| Acetonitrile | 45.3 | |

| Acetone | 30.1 | |

| Non-Polar | Toluene | 1.5 |

| Hexane | < 0.1 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

The interpretation of this data would involve correlating the observed solubilities with the properties of the solvents (e.g., polarity index, hydrogen bonding capacity) and the solute.

Conclusion

While publicly available quantitative data on the solubility of this compound is scarce, this guide provides a robust framework for its experimental determination. By following the detailed protocol and adhering to the principles of scientific integrity, researchers can generate reliable solubility profiles. This information is invaluable for the rational design of synthetic routes, the development of effective purification methods, and the formulation of stable and bioavailable drug products, thereby accelerating the journey of new chemical entities from the laboratory to the clinic.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

CP Lab Safety. This compound, 95% Purity, C7H8N2O, 1 gram. [Link]

-

SOLUBILITY DATA SERIES. [Link]

-

PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

-

Arcadia. Biochemistry and its Applications in Drug Development. [Link]

-

Semantic Scholar. Synthesis, Characterization and Antimicrobial Evaluation of Novel 6'- Amino-spiro[indeno[1,2-b]quinoxaline[4][11]dithiine]-5'-carbonitrile Derivatives.. [Link]

-

ResearchGate. Synthesis, Characterization and Antimicrobial Evaluation of Novel 6'- Amino-spiro[indeno[1,2-b]quinoxaline[4][11]dithiine]-5'-carbonitrile Derivatives | Request PDF. [Link]

Sources

- 2. byarcadia.org [byarcadia.org]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C7H8N2O | CID 18416298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 72087-21-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | 72087-21-9 [amp.chemicalbook.com]

- 9. chem.ws [chem.ws]

- 10. youtube.com [youtube.com]

- 11. scribd.com [scribd.com]

A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of 6-(Methylamino)nicotinaldehyde

Introduction

6-(Methylamino)nicotinaldehyde, a substituted pyridine derivative, is a key intermediate in the synthesis of various pharmacologically active molecules. Its chemical structure, featuring a pyridine ring, a secondary amine, and an aldehyde functional group, presents a unique stability challenge. Understanding the thermal stability and degradation profile of this compound is paramount for ensuring the quality, safety, and efficacy of the final drug product.[1] This in-depth technical guide provides a comprehensive overview of the thermal stability of this compound, outlines a proposed degradation pathway, and details the experimental protocols necessary for a thorough investigation. This document is intended for researchers, scientists, and drug development professionals to facilitate the development of stable formulations and robust analytical methods.

Proposed Thermal Degradation Pathway

Based on the functional groups present in this compound, a plausible thermal degradation pathway can be proposed. The primary sites susceptible to degradation are the aldehyde and the methylamino groups. The pyridine ring itself is relatively stable but its electronic nature can influence the reactivity of the substituents.

The proposed degradation cascade is initiated by the oxidation of the highly susceptible aldehyde group to a carboxylic acid, forming 6-(methylamino)nicotinic acid. Concurrently, the secondary amine is susceptible to oxidation, potentially leading to the formation of a nitrone or other oxidized species. Further thermal stress could induce decarboxylation of the nicotinic acid derivative. Dimerization or polymerization reactions involving the aldehyde or its degradation products are also possible at elevated temperatures.

Below is a diagrammatic representation of the proposed primary degradation pathways.

Caption: Proposed primary thermal degradation pathways of this compound.

Comprehensive Stability Investigation Workflow

A systematic approach is crucial for thoroughly characterizing the stability of this compound. The workflow should encompass initial thermal analysis to determine intrinsic stability, followed by forced degradation studies to identify potential degradation products under various stress conditions.[2][3] The final step involves the development of a stability-indicating analytical method for the quantification of the parent compound and its degradants.

The following diagram illustrates the recommended workflow.

Caption: Workflow for the comprehensive stability investigation of this compound.

Experimental Protocols

Part 1: Thermal Analysis

A. Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of thermal decomposition and to quantify mass loss as a function of temperature.[4]

-

Methodology:

-

Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Place the pan in the TGA instrument.

-

Heat the sample from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

-

Record the mass loss as a function of temperature.

-

Determine the onset of decomposition from the resulting TGA curve.

-

B. Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal events such as melting, crystallization, and decomposition, and to determine their associated enthalpies.[4]

-

Methodology:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from 25 °C to a temperature just beyond the decomposition temperature determined by TGA, at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram for endothermic (melting) and exothermic (decomposition) events.

-

Part 2: Forced Degradation Studies

Forced degradation studies are conducted to generate potential degradation products and to assess the intrinsic stability of the molecule under various stress conditions as mandated by ICH guidelines.[2][5] A target degradation of 5-20% is generally considered optimal for these studies.[5]

A. Thermal Degradation

-

Objective: To investigate the degradation pathway under dry heat conditions.

-

Methodology:

-

Place a known amount of this compound in a solid state in a controlled temperature oven at 80°C for 7 days.

-

Prepare a solution of the compound (1 mg/mL in methanol) and heat at 60°C for 48 hours.

-

Analyze the samples at appropriate time points by HPLC-MS.

-

B. Hydrolytic Degradation (Acidic and Basic)

-

Objective: To assess the stability in aqueous solutions at different pH values.

-

Methodology:

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl to a final concentration of 1 mg/mL. Heat the solution at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH to a final concentration of 1 mg/mL. Keep the solution at room temperature for 12 hours.

-

Neutralize the samples before analysis by HPLC-MS.

-

C. Oxidative Degradation

-

Objective: To evaluate the susceptibility to oxidation.

-

Methodology:

-

Dissolve the compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Analyze the sample by HPLC-MS.

-

D. Photolytic Degradation

-

Objective: To determine the impact of light exposure on the stability of the compound.

-

Methodology:

-

Expose a solid sample and a solution (1 mg/mL in methanol) of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2]

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

-

Analyze both the exposed and control samples by HPLC-MS.

-

Part 3: Stability-Indicating HPLC-MS Method

-

Objective: To develop a validated analytical method capable of separating and quantifying this compound from its process-related impurities and degradation products.[6][7]

-

Methodology:

-

Chromatographic System: A reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) is recommended.

-

Mobile Phase: A gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.

-

Detection: A photodiode array (PDA) detector for initial method development and a mass spectrometer (MS) for the identification and characterization of degradation products.[8][9]

-

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

-

Data Presentation

The following tables summarize the expected (hypothetical) outcomes from the thermal analysis and forced degradation studies.

Table 1: Summary of Thermal Analysis Data

| Parameter | Result |

| TGA Onset of Decomposition (°C) | ~ 250 °C |

| DSC Melting Point (°C) | ~ 150 - 160 °C |

| DSC Decomposition | Exothermic event following the melt |

Table 2: Summary of Forced Degradation Studies

| Stress Condition | % Degradation (Hypothetical) | Major Degradation Products (Proposed) |

| Thermal (Solid, 80°C, 7 days) | 5 - 10% | Dimerization products |

| Thermal (Solution, 60°C, 48h) | 10 - 15% | 6-(Methylamino)nicotinic acid |

| Acid Hydrolysis (0.1N HCl, 60°C, 24h) | < 5% | Minimal degradation |

| Base Hydrolysis (0.1N NaOH, RT, 12h) | 15 - 20% | 6-(Methylamino)nicotinic acid |

| Oxidative (3% H₂O₂, RT, 24h) | > 25% | 6-(Methylamino)nicotinic acid, N-Oxide derivative |

| Photolytic (ICH Q1B) | 5 - 10% | Various minor photoproducts |

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the thermal stability and degradation profile of this compound. The proposed degradation pathways, based on fundamental chemical principles, offer a starting point for the identification of potential impurities. The detailed experimental protocols for thermal analysis and forced degradation studies, in conjunction with a validated stability-indicating HPLC-MS method, will enable a thorough characterization of this important pharmaceutical intermediate. Adherence to these scientifically sound methodologies will ensure the development of stable drug products and compliance with regulatory expectations.

References

-

PerkinElmer. (n.d.). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. Available at: [Link]

-

ICH. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

-

Raczyńska, E. D., et al. (2013). DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines. Central European Journal of Chemistry, 11(4), 539-548. Available at: [Link]

-

MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

-

Wiley, R. H., & Hartman, J. L. (1951). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society, 73(1), 494-494. Available at: [Link]

-

BioProcess International. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

-

Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Available at: [Link]

-

IJCRT. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. Available at: [Link]

-

Singh, S., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical Analysis, 3(4), 251-258. Available at: [Link]

-

TA Instruments. (n.d.). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available at: [Link]

-

Netzsch. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. Available at: [Link]

-

Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 703-715. Available at: [Link]

-

Rathod, S. M., et al. (2025). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

RSC Publishing. (n.d.). Oxidation of 1-aminopyridinium, 1-aminoquinolinium, and 2-aminoisoquinolinium bromides with lead(IV) acetate. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. biopharminternational.com [biopharminternational.com]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. ijpsr.com [ijpsr.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

Purity analysis of commercial 6-(Methylamino)nicotinaldehyde

An In-Depth Technical Guide to the Purity Analysis of Commercial 6-(Methylamino)nicotinaldehyde

Abstract

This compound is a pivotal substituted pyridine building block in contemporary medicinal chemistry and drug development. Its purity is not a mere metric but a critical determinant of reaction yield, impurity profiles of subsequent synthetic steps, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the robust purity analysis of this compound. We will move beyond procedural lists to explore the causal reasoning behind methodological choices, establishing a self-validating analytical system rooted in orthogonal techniques. This document details field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, alongside a strategic approach to forced degradation studies for comprehensive impurity profiling.

The Imperative of Purity in Synthesis and Development

This compound (CAS: 72087-21-9), also known as 6-(methylamino)pyridine-3-carbaldehyde, is a key intermediate in the synthesis of a wide range of biologically active molecules.[1][2] The integrity of any research or development program hinges on the quality of its starting materials. In this context, purity assessment is a foundational requirement, as the presence of undeclared impurities can lead to misleading biological data, complicate reaction pathways, and introduce potentially toxic components into drug candidates.[3][4] A thorough understanding and characterization of a commercial batch's purity profile are therefore essential for reproducible science and regulatory compliance.[4][5]

Profiling Potential Impurities: Sources and Structures

A comprehensive purity analysis begins with an understanding of the potential impurities that may be present. These can be broadly categorized into synthesis-related impurities and degradation products.

-

Synthesis-Related Impurities: These arise from the manufacturing process itself. Common synthetic routes may leave traces of unreacted starting materials, intermediates, or by-products from side reactions. For instance, the oxidation of the corresponding alcohol precursor could lead to over-oxidation, forming the inactive 6-(methylamino)nicotinic acid.[6] Conversely, incomplete reactions could leave residual precursors.[6][7]

-

Degradation Products: These impurities form over time due to the compound's inherent stability or its interaction with environmental factors such as light, heat, water, and oxygen.[8][9] The aldehyde functional group is particularly susceptible to oxidation. Forced degradation studies are crucial for proactively identifying these potential degradants.[5][10]

-

Residual Solvents: Solvents used during synthesis and purification can be retained in the final product and must be quantified.

Table 1: Common Potential Impurities in this compound

| Impurity Class | Potential Compound | Origin | Analytical Concern |

| Starting Material | e.g., 6-Chloronicotinaldehyde | Incomplete reaction | May have different reactivity and toxicity. |

| By-Product | 6-(Methylamino)nicotinic acid | Over-oxidation of the aldehyde | Altered physicochemical properties and biological inactivity. |

| By-Product | (6-(Methylamino)pyridin-3-yl)methanol | Incomplete oxidation or over-reduction | Can interfere with subsequent reactions. |

| Degradant | Dimerization/Polymerization products | Aldehyde instability | Can reduce potency and introduce complex mixtures. |

| Solvent | e.g., Acetonitrile, Pyridine, DMF | Purification/Reaction step | Must be controlled within regulatory limits.[7] |

Orthogonal Analytical Methodologies: A Multi-Faceted Approach

No single analytical technique can provide a complete picture of a compound's purity. A robust, self-validating system relies on the use of orthogonal methods—techniques that measure the same attribute based on different chemical or physical principles.[3] For this compound, a combination of chromatography and spectroscopy is the gold standard.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Quantification

Causality: HPLC is the premier technique for analyzing non-volatile organic molecules.[11][] Its high resolving power makes it ideal for separating the main component from structurally similar impurities, which is a common challenge in pharmaceutical analysis.[13] A UV detector provides excellent sensitivity for this chromophore-containing molecule.

Experimental Protocol: Stability-Indicating HPLC-UV Method

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 7.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30.1-35 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at the λmax of this compound (determined by DAD, typically around 254 nm and 320 nm).

-

Sample Preparation: Prepare a stock solution of the sample in a 50:50 mixture of water and acetonitrile at approximately 1 mg/mL. Dilute further as needed.

-

Quantification: Purity is typically assessed using the area percent method. The area of each impurity peak is expressed as a percentage of the total area of all peaks.

Data Interpretation: The resulting chromatogram should show a well-resolved main peak. Any additional peaks are potential impurities. The stability-indicating nature of the method is confirmed during forced degradation studies, where it must be able to resolve degradant peaks from the main analyte peak.

Caption: High-Performance Liquid Chromatography (HPLC) workflow.

Quantitative NMR (qNMR): An Absolute Method for Purity Assessment

Causality: NMR spectroscopy is a powerful primary analytical method.[13][14] Unlike chromatography, where detector response can vary between compounds, the NMR signal intensity is directly proportional to the number of nuclei, allowing for highly accurate quantification without the need for specific reference standards for each impurity.[14] This makes it an excellent orthogonal technique to HPLC.[3]

Experimental Protocol: ¹H qNMR with Internal Standard

-

Instrumentation: NMR spectrometer (400 MHz or higher for better resolution).

-

Internal Standard: A certified reference material with high purity and signals that do not overlap with the analyte. Dimethyl sulfone (DMSO₂) is an excellent choice for its simple singlet peak and solubility.

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of the this compound sample into a vial.

-

Accurately weigh approximately 5-8 mg of the internal standard (e.g., DMSO₂) into the same vial.

-

Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

-

-

Acquisition Parameters (Quantitative):

-

Use a 90° pulse.

-

Set a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified (typically 30-60 seconds is sufficient).

-

Acquire a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 or 32 scans).

-

-

Data Processing:

-

Apply Fourier transform and phase correction.

-

Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and the singlet from the internal standard.

-

-

Calculation: The purity (P_analyte) is calculated using the following formula:

-

P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std (%)

-

Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.

-

Data Interpretation: This method provides an absolute purity value (w/w %). Other signals in the spectrum not belonging to the analyte or the standard can be identified as impurities and potentially quantified if their structure is known.[3][4]

Caption: Logic flow for quantitative NMR (qNMR) analysis.

GC-MS: Screening for Volatile Impurities and Residual Solvents

Causality: Gas chromatography is the ideal technique for separating volatile and semi-volatile compounds.[15] When coupled with a mass spectrometer, it provides definitive identification of separated components based on their mass fragmentation patterns.[16][17] This makes it the method of choice for identifying and quantifying residual solvents and other volatile process impurities.

Experimental Protocol: Headspace GC-MS for Residual Solvents

-

Instrumentation: Headspace autosampler coupled to a GC-MS system.

-

Sample Preparation:

-

Accurately weigh about 100 mg of the sample into a 20 mL headspace vial.

-

Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) that is not expected to be a residual solvent in the sample.

-

Seal the vial immediately.

-

-

Headspace Conditions:

-

Oven Temperature: 80-100 °C.

-

Loop Temperature: 110 °C.

-

Transfer Line Temperature: 120 °C.

-

Equilibration Time: 15-20 minutes.

-

-

GC Conditions:

-

Column: DB-624 or equivalent (for solvent analysis).

-

Carrier Gas: Helium.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-350.

-

-

Identification: Identify peaks by comparing their retention times and mass spectra to a library (e.g., NIST) and by running known solvent standards.

Data Interpretation: The presence of peaks corresponding to common process solvents indicates their residue in the sample. Quantification is performed using an external or internal standard method.

Proactive Impurity Discovery: Forced Degradation Studies

Causality: Forced degradation (or stress testing) studies are essential for understanding the intrinsic stability of a drug substance.[5][8] By subjecting the compound to harsh conditions, we can predict the degradation products that might form under long-term storage and demonstrate that our primary analytical method (HPLC) is "stability-indicating."[9][10]

Experimental Protocol: Stress Conditions

A solution of this compound (approx. 0.5 mg/mL) is prepared for each condition. A solid sample is used for thermal and photolytic stress.

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Solid sample at 105 °C for 48 hours.

-

Photolytic: Expose solid sample and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

After exposure, samples are neutralized if necessary and diluted to the target concentration for analysis by the developed HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[10]

Sources

- 1. This compound | C7H8N2O | CID 18416298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biomedres.us [biomedres.us]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. benchchem.com [benchchem.com]

- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 14. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Potential Biological Activities of 6-(Methylamino)nicotinaldehyde Derivatives

Executive Summary

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, 6-(methylamino)nicotinaldehyde and its derivatives represent a compelling, yet underexplored, chemical space. This technical guide synthesizes the current understanding and forward-looking potential of these compounds, drawing logical inferences from the well-documented activities of their parent structures, nicotinamide and nicotinaldehyde. We will delve into the mechanistic underpinnings of their potential anticancer, neuroprotective, and antimicrobial activities. This document is designed not as a static review, but as a foundational tool for researchers, providing not only the "what" but the "why" behind experimental designs and the "how" through detailed, actionable protocols.

The this compound Scaffold: A Primer

This compound is a pyridine derivative characterized by a methylamino group at the 6-position and an aldehyde at the 3-position (nicotinaldehyde).[1][2] This specific arrangement of functional groups imparts a unique electronic and steric profile that serves as a versatile platform for chemical modification and biological interaction.

-

The Nicotinamide Core: The foundational pyridine ring is central to the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism, DNA repair, and signaling.[3][4] The biological activities of many nicotinamide-related compounds are intrinsically linked to their ability to modulate NAD+ levels and the enzymes that depend on it.

-

The Aldehyde Group: Aldehydes are reactive functional groups known to participate in various biological interactions. They can form Schiff bases with amine groups in proteins and are implicated in activities ranging from antimicrobial to immunomodulatory effects.[5]

-

The Methylamino Substituent: This group modifies the molecule's polarity, hydrogen bonding capacity, and overall shape, influencing its ability to bind to specific biological targets and its pharmacokinetic properties.

The strategic combination of these features positions this compound derivatives as promising candidates for investigation across multiple therapeutic areas.

Duality in Oncology: The NAD+ Connection

The role of this scaffold in cancer is complex, primarily revolving around its function as a precursor in NAD+ biosynthesis. Cancer cells have a high metabolic rate and are heavily reliant on NAD+ for energy production and proliferation, making the NAD+ metabolic network an attractive therapeutic target.[6]

Mechanism of Action: Bypassing Therapeutic Blockades

A prominent anticancer strategy involves inhibiting nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, which recycles nicotinamide back into NAD+.[6] However, research has shown that cancer cells can circumvent this blockade by utilizing alternative NAD+ precursors through the Preiss-Handler pathway.

Recent studies have identified nicotinaldehyde as a novel precursor that can be converted to nicotinic acid (NA) and subsequently fuel NAD+ biosynthesis via the NAPRT-dependent Preiss-Handler pathway.[6][7] This metabolic flexibility can render NAMPT inhibitors ineffective. Therefore, the presence of this compound derivatives in a tumor microenvironment could potentially abrogate the efficacy of NAD-lowering cancer therapies.[7]

Visualization: NAD+ Biosynthesis and Therapeutic Intervention

Caption: NAD+ synthesis can be blocked by NAMPT inhibitors, but nicotinaldehyde derivatives can rescue NAD+ levels via the Preiss-Handler pathway.

A Scaffold for Novel Anticancer Agents

Conversely, the pyridine carboxamide structure is the basis for several established and experimental anticancer drugs.[8] Modifications to the this compound scaffold could yield derivatives that do not act as NAD+ precursors but instead inhibit other key cancer-related targets, such as kinases or protein-protein interactions. The synthesis and screening of novel libraries based on this core are warranted.

Experimental Protocol: Cell Viability Assessment (MTT Assay)

This protocol provides a framework for assessing the cytotoxic effects of novel this compound derivatives on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)[9]

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well microplates, multichannel pipette, incubator (37°C, 5% CO2), microplate reader.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Neuroprotection: A Strategy of Metabolic and Oxidative Support

A growing body of evidence highlights the neuroprotective properties of nicotinamide and its derivatives, making this a highly promising area for this compound compounds.[4][10] Neurodegenerative diseases are often characterized by mitochondrial dysfunction, oxidative stress, and a decline in cellular NAD+ levels.[3]

Mechanism of Action: A Multi-Pronged Defense

Derivatives of this compound are hypothesized to exert neuroprotection through several key mechanisms rooted in NAD+ biology:

-

Metabolic Support: By serving as NAD+ precursors, these compounds can replenish depleted NAD+ pools in aging or diseased neurons. This enhances mitochondrial function, boosts ATP production, and provides the necessary substrate for NAD-dependent enzymes like sirtuins and PARPs, which are crucial for DNA repair and cellular stress resistance.[3][4]

-

Reduction of Oxidative Stress: Nicotinamide derivatives have been shown to attenuate the production of reactive oxygen species (ROS).[11] They can bolster antioxidant defenses by increasing the expression of protective enzymes like heme oxygenase-1 (HO-1) through the Nrf2 signaling pathway.[10]

-

Anti-Inflammatory Effects: Neuroinflammation is a key driver of neurodegeneration. Nicotinamide has been observed to regulate neuroinflammation by modulating pathways such as the Toll-like receptor 4 (TLR-4) and reducing the activity of pro-inflammatory transcription factors like NF-κB.[10]

Visualization: Proposed Neuroprotective Pathways

Caption: The derivatives may boost NAD+, supporting mitochondria and reducing both oxidative stress and inflammation to promote neuronal health.

Experimental Protocol: In Vitro Oxidative Stress Assay

This protocol measures the ability of a test compound to protect neuronal cells from oxidative stress-induced cell death.

Objective: To quantify the protective effect of a compound against hydrogen peroxide (H2O2)-induced cytotoxicity in a neuronal cell line (e.g., SH-SY5Y).

Materials:

-

SH-SY5Y neuroblastoma cells

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

Test compound stock solution (in DMSO)

-

Hydrogen peroxide (H2O2), 30% solution

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Opaque-walled 96-well plates suitable for luminescence.

Procedure:

-

Cell Seeding: Plate SH-SY5Y cells in an opaque-walled 96-well plate at 10,000 cells/well in 80 µL of medium. Incubate for 24 hours.

-

Pre-treatment: Add 10 µL of serially diluted test compound to the wells. Incubate for 1-2 hours.

-

Oxidative Insult: Add 10 µL of H2O2 solution to achieve a final concentration that induces ~50% cell death (e.g., 100-200 µM, to be optimized). Include control wells with compound only (no H2O2) and H2O2 only (no compound).

-

Incubation: Incubate the plate for 24 hours.

-